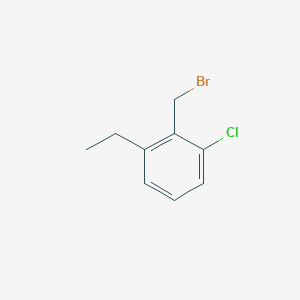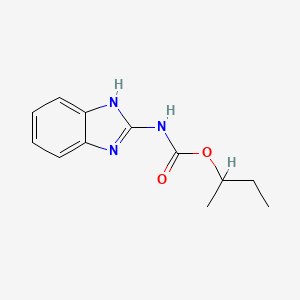
Butan-2-yl 1H-benzimidazol-2-ylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butan-2-yl 1H-benzimidazol-2-ylcarbamate is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their biological activities. This compound is known for its potential use in various scientific research fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
The synthesis of Butan-2-yl 1H-benzimidazol-2-ylcarbamate typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by the reaction with butan-2-yl isocyanate. The reaction conditions often include the use of solvents such as acetonitrile or ethanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Butan-2-yl 1H-benzimidazol-2-ylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, where the benzimidazole ring can be substituted with different functional groups using reagents like alkyl halides or acyl chlorides.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the breakdown of the carbamate group and the formation of corresponding amines and alcohols
Applications De Recherche Scientifique
Butan-2-yl 1H-benzimidazol-2-ylcarbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other benzimidazole derivatives and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activities such as antimicrobial, antiviral, and antiparasitic properties, making it useful in biological research.
Medicine: It has potential therapeutic applications, including anticancer and anti-inflammatory activities. It is being studied for its effects on various cancer cell lines and its ability to modulate immune responses.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes .
Mécanisme D'action
The mechanism of action of Butan-2-yl 1H-benzimidazol-2-ylcarbamate involves its interaction with specific molecular targets and pathways. It binds to tubulin proteins, disrupting microtubule assembly and the formation of spindles during cell division. This disruption leads to the inhibition of cell proliferation and induces cell death through apoptosis or mitotic catastrophe. The compound’s ability to target microtubules makes it a promising candidate for anticancer therapy .
Comparaison Avec Des Composés Similaires
Butan-2-yl 1H-benzimidazol-2-ylcarbamate can be compared with other benzimidazole derivatives such as:
Carbendazim: A widely used fungicide with similar structural features but different applications.
Albendazole: An antiparasitic agent used to treat various parasitic infections.
Thiabendazole: Another antiparasitic compound with a broad spectrum of activity.
Methyl 1H-benzimidazol-2-ylcarbamate: A compound with similar chemical properties but different biological activities .
Each of these compounds has unique properties and applications, highlighting the versatility and importance of benzimidazole derivatives in scientific research and industry.
Propriétés
Numéro CAS |
34757-61-4 |
|---|---|
Formule moléculaire |
C12H15N3O2 |
Poids moléculaire |
233.27 g/mol |
Nom IUPAC |
butan-2-yl N-(1H-benzimidazol-2-yl)carbamate |
InChI |
InChI=1S/C12H15N3O2/c1-3-8(2)17-12(16)15-11-13-9-6-4-5-7-10(9)14-11/h4-8H,3H2,1-2H3,(H2,13,14,15,16) |
Clé InChI |
ZQNCSCLUVGHLFB-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)OC(=O)NC1=NC2=CC=CC=C2N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


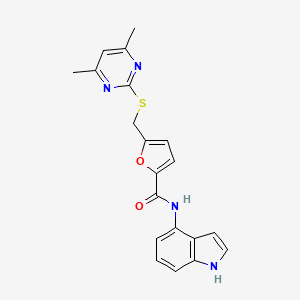
![N-[2-(3-Indolyl)ethyl]-2-[(4,6-diamino-1,3,5-triazin-2-yl)thio]acetamide](/img/structure/B12944990.png)
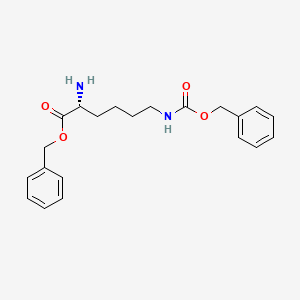
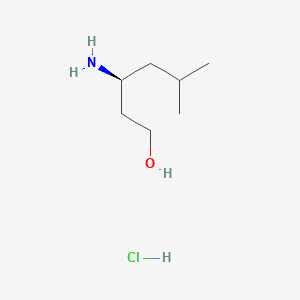
![D-Tyrosine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-iodo-](/img/structure/B12945006.png)
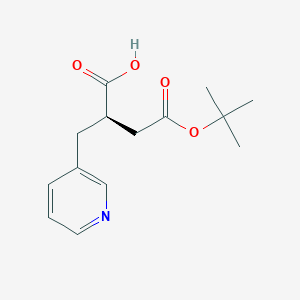
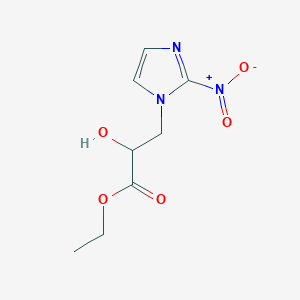
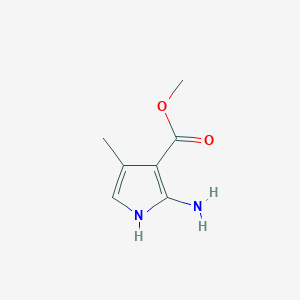
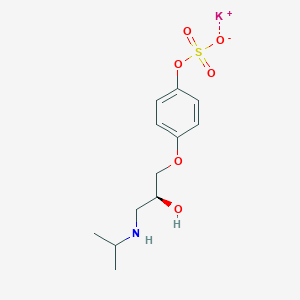
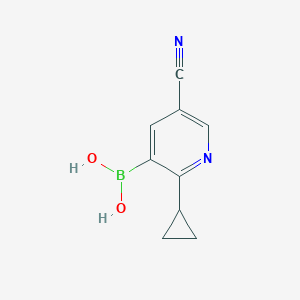
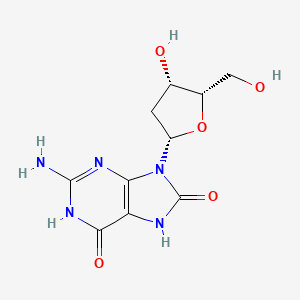
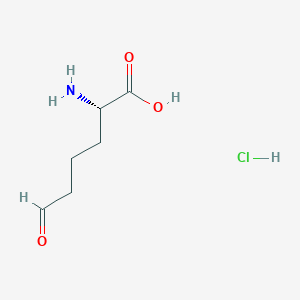
![2-Chloro-3-methyl-4-((1R,3R,5S)-1,3,7-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12945060.png)
